2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate

概要

説明

2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate is a compound known for its diverse applications in various scientific fields. It is a solid, off-white powder with limited solubility in water but can dissolve in organic solvents like ethanol and ether . This compound is often used as a plant growth regulator and has shown potential in reducing metal toxicity in plants .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate involves the reaction of hexanoic acid with diethylamine, followed by the addition of citric acid. The reaction typically occurs under controlled temperature and time conditions to ensure the formation of the desired product . The general steps are as follows:

Reaction of Hexanoic Acid with Diethylamine: Hexanoic acid is reacted with diethylamine to form 2-Diethylaminoethyl Hexanoate.

Addition of Citric Acid: Citric acid is then added to the reaction mixture to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves similar steps but on a larger scale. The process includes:

Bulk Mixing: Large quantities of hexanoic acid and diethylamine are mixed in industrial reactors.

Controlled Reaction: The reaction is carefully monitored and controlled to maintain optimal temperature and pressure conditions.

Purification: The product is purified through crystallization and filtration to obtain a high-purity compound suitable for various applications.

化学反応の分析

Types of Reactions

2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: It can also undergo reduction reactions, typically using reducing agents like hydrogen or hydrides.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Conditions for substitution reactions vary but often involve catalysts or specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

科学的研究の応用

Pharmaceutical Research

DEHHPT has been investigated for its potential as an active pharmaceutical ingredient (API) due to its biological activity. Its diethylamino group contributes to its basic properties, making it suitable for drug formulation. Notably, studies have indicated that DEHHPT can influence cellular processes and signaling pathways, suggesting its role in drug delivery systems.

Case Study : A study published in Biomed Research International demonstrated that DEHHPT effectively stimulates the regeneration of adventitious buds in Echinacea purpurea, indicating its potential use in regenerative medicine and plant biotechnology .

Plant Growth Regulation

DEHHPT is recognized as a plant growth regulator (PGR), showing efficacy in enhancing plant growth and development. It has been shown to stimulate the regeneration of buds and improve stress tolerance in plants.

Case Study : Research indicates that when combined with ethylenediaminetetraacetic acid (EDTA), DEHHPT enhances cadmium extraction in plants while minimizing metal toxicity. This dual action supports its application in phytoremediation efforts .

Chelating Agent in Material Science

The chelating properties of DEHHPT make it a candidate for applications in material science, particularly in the development of new materials that require metal ion binding.

作用機序

The mechanism by which 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate exerts its effects involves interaction with specific molecular targets and pathways:

Plant Growth Regulation: It stimulates the regeneration of adventitious buds by interacting with plant hormones and signaling pathways.

Metal Toxicity Reduction: The compound binds to metal ions, reducing their mobility and toxicity in plant tissues.

類似化合物との比較

Similar Compounds

2-Diethylaminoethyl Hexanoate: Lacks the citric acid component but shares similar properties and applications.

Hexanoic Acid Derivatives: Other derivatives of hexanoic acid with different functional groups.

Citric Acid Esters: Compounds where citric acid is esterified with various alcohols.

Uniqueness

2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate is unique due to its combined properties of hexanoic acid and citric acid, making it versatile for multiple applications in plant growth regulation and metal toxicity reduction .

生物活性

2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate (commonly referred to as DA-6) is a complex organic compound that has garnered attention for its diverse biological activities, particularly in the fields of agriculture and pharmaceuticals. This article explores its chemical properties, biological effects, and potential applications based on current research findings.

- Molecular Formula : C₁₈H₃₃NO₉

- Molecular Weight : 407.46 g/mol

- Density : 0.907 g/cm³

- Boiling Point : Approximately 277°C

The compound features a diethylamino group and multiple carboxylic acid groups, which contribute to its chelating properties and potential interactions with metal ions. This functionality is significant in various applications, including catalysis and material science.

Plant Growth Regulation

DA-6 has been identified as a potent plant growth regulator. Research indicates that it stimulates the regeneration of adventitious buds and enhances stress tolerance in plants. For instance, studies have shown that DA-6 improves physiological functions such as osmotic adjustment and photochemical efficiency under drought conditions .

Table 1: Effects of DA-6 on Plant Growth Parameters

| Parameter | Control (C) | DA-6 Treatment (C+DA-6) | Drought Stress (PEG) | Drought + DA-6 (PEG+DA-6) |

|---|---|---|---|---|

| Osmotic Adjustment | Baseline | Increased | Decreased | Increased |

| Photochemical Efficiency | Baseline | Enhanced | Reduced | Enhanced |

| Membrane Stability | Baseline | Improved | Compromised | Restored |

The biological activity of DA-6 is attributed to its ability to modulate cellular signaling pathways involved in growth regulation. It has been shown to induce the accumulation of specific metabolites that play critical roles in maintaining cell membrane stability and redox homeostasis during stress conditions .

Case Studies

-

Drought Tolerance in White Clover :

A study evaluated the impact of DA-6 on white clover under drought stress. Results indicated that DA-6 treatment led to significant alterations in metabolic profiles, enhancing the plant's ability to withstand water deficit by promoting osmotic adjustment and stabilizing cell membranes . -

Cold Water Stress Response :

Another investigation focused on the effects of exogenous DA-6 on rice varieties under cold water stress. The study reported improvements in yield components and nutrient uptake, suggesting that DA-6 can enhance cold tolerance through physiological adaptations .

Applications in Agriculture

DA-6's role as a plant growth regulator positions it as a valuable tool in agriculture for enhancing crop resilience against environmental stresses. Its low toxicity profile makes it suitable for sustainable agricultural practices, minimizing adverse effects on biodiversity .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Diethylaminoethyl Hexanoate 2-Hydroxypropane-1,2,3-tricarboxylate, and what purity standards are critical for research applications?

- Methodology : Synthesis typically involves esterification of hexanoic acid with 2-diethylaminoethanol, followed by salt formation with citric acid. Purification via recrystallization or column chromatography is essential to remove unreacted starting materials or byproducts.

- Purity Standards : Key parameters include ≥98% purity (by HPLC), residual solvent levels (e.g., <0.1% ethanol), and absence of heavy metals. Reagent-grade specifications from pharmacopeial sources (e.g., trisodium citrate assays in ) provide benchmarks for validation .

Q. How should researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?

- Spectroscopy :

- 1H/13C NMR : Confirm ester and citrate moieties via characteristic shifts (e.g., δ 1.2–1.4 ppm for hexanoate methylene groups; δ 2.6–2.8 ppm for citrate protons) .

- Mass Spectrometry : Validate molecular weight (Exact Mass: 407.216 g/mol) using high-resolution MS (HRMS) .

- Chromatography :

- HPLC : Use C18 columns with UV detection (λ = 210–220 nm) to assess purity. Compare retention times against certified reference materials (e.g., trisodium citrate in ) .

- Gas Chromatography (GC) : For volatile impurities, employ methods similar to dimethyl citrate analysis ( ) .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in the reported solubility and stability of this compound under varying pH and temperature conditions?

- Solubility Profiling : Conduct shake-flask experiments in buffered solutions (pH 2–9) at 25°C and 37°C. Quantify dissolved compound via UV-Vis spectroscopy (λmax ~260 nm) or gravimetric analysis .

- Stability Studies : Use accelerated stability testing (40°C/75% RH for 1–3 months). Monitor degradation via HPLC for byproducts (e.g., free citric acid or diethylaminoethanol). Compare with citrate salt stability data ( ) .

Q. How does the coordination chemistry of the citrate moiety influence the compound’s interaction with metal ions in biological systems?

- Mechanistic Insight : Citrate acts as a tridentate ligand, forming complexes with divalent (Ca²⁺, Cu²⁺) or trivalent (Fe³⁺) ions. Use isothermal titration calorimetry (ITC) to determine binding constants (e.g., Kd ~10⁻⁴ M for Cu²⁺, as in ) .

- Analytical Methods :

- UV-Vis Spectroscopy : Track metal-citrate charge-transfer bands (e.g., Cu²⁺ citrate at ~750 nm).

- X-Ray Diffraction (XRD) : Compare crystal structures with known metal-citrate complexes ( ) .

Q. What in vitro and in vivo models are appropriate for assessing the compound’s pharmacokinetic profile, and how can researchers address interspecies variability in metabolism?

- In Vitro Models :

- Caco-2 Cells : Assess intestinal permeability. Use LC-MS/MS to quantify apical-to-basal transport rates.

- Hepatic Microsomes : Measure metabolic stability (e.g., t1/2 >60 min suggests low CYP450-mediated degradation) .

- In Vivo Models :

- Rodent Studies : Administer oral/IV doses (e.g., 10–100 mg/kg) and collect plasma for bioavailability calculations. Adjust for interspecies differences using allometric scaling (e.g., rat-to-human conversion factor: 6.2) .

特性

IUPAC Name |

2-(diethylamino)ethyl hexanoate;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO2.C6H8O7/c1-4-7-8-9-12(14)15-11-10-13(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-11H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSEXJHALMDNMRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

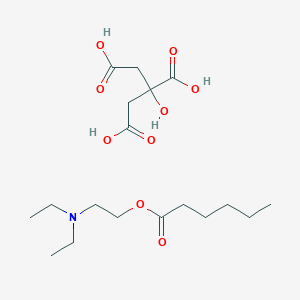

CCCCCC(=O)OCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H33NO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60849659 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl hexanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220439-24-7 | |

| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-(diethylamino)ethyl hexanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60849659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。